molecular formula C9H9BrFNO B3199521 2-bromo-N-ethyl-4-fluorobenzamide CAS No. 1016881-13-2

2-bromo-N-ethyl-4-fluorobenzamide

Cat. No. B3199521
CAS RN: 1016881-13-2
M. Wt: 246.08 g/mol
InChI Key: VFQSKPXQIUULPA-UHFFFAOYSA-N
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Description

“2-bromo-N-ethyl-4-fluorobenzamide” is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-ethyl-4-fluorobenzamide” consists of a benzamide core with bromine and fluorine substituents at the 2nd and 4th positions, respectively, and an ethyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“2-bromo-N-ethyl-4-fluorobenzamide” is predicted to have a boiling point of approximately 301.3°C at 760 mmHg, a density of approximately 1.5 g/cm^3, and a refractive index of n20D 1.54 .

Scientific Research Applications

Crystallographic Insights

Research into compounds structurally related to 2-bromo-N-ethyl-4-fluorobenzamide, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides valuable insights into their crystal structures. Studies reveal significant variations in the dihedral angles between benzene rings, influencing their molecular configurations and potentially affecting their chemical reactivity and interaction with biological targets (Suchetan et al., 2016).

Radiochemical Synthesis for Imaging

The development of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide showcases a method for radiolabeling peptides and proteins for imaging purposes. This synthesis technique is crucial for advancing diagnostic imaging, allowing for more precise targeting of biological markers in various diseases (Kiesewetter et al., 2011).

Antimicrobial Applications

Compounds containing fluorobenzamides, including those with structural similarities to 2-bromo-N-ethyl-4-fluorobenzamide, have been explored for their antimicrobial properties. Specific fluorobenzamides have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).

Spin-Spin Coupling Analysis

The analysis of spin-spin couplings across hydrogen bonds in compounds like 2-fluorobenzamide, closely related to 2-bromo-N-ethyl-4-fluorobenzamide, contributes to our understanding of intramolecular interactions. Such studies are instrumental in elucidating the molecular dynamics that could impact the biological activity of these compounds (Alkorta et al., 2009).

Electrophilic Fluorination

Research into the electrochemical fluorination of aromatic compounds, including benzamides, provides insights into synthetic routes that could be applied to the production of 2-bromo-N-ethyl-4-fluorobenzamide. These methods offer potential pathways for introducing fluorine atoms into complex organic molecules, broadening the scope for creating novel compounds with enhanced biological or physical properties (Shainyan et al., 2006).

Safety and Hazards

“2-bromo-N-ethyl-4-fluorobenzamide” should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-N-ethyl-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSKPXQIUULPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-ethyl-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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